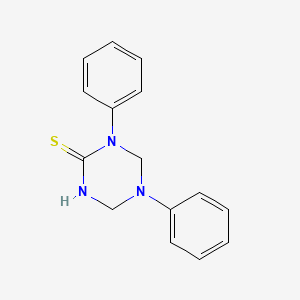

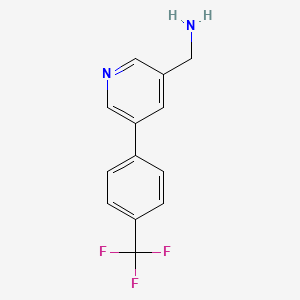

![molecular formula C7H4ClN3O B1402928 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 1351613-88-1](/img/structure/B1402928.png)

3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Descripción general

Descripción

“3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde” is a chemical compound . It is a derivative of pyrazolo[3,4-b]pyridine, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

Pyrazolo[3,4-b]pyridine derivatives can be synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .

Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, focusing on several unique applications:

Drug Discovery

This compound has been identified as a significant player in drug discovery, particularly in the development of inhibitors for various diseases. For example, certain derivatives have shown significant inhibitory activity, which is crucial in the development of new pharmaceuticals .

Synthesis of Polycyclic Heterocycles

The compound is used in the synthesis of polycyclic heterocycles, which are important structures in many drugs and materials due to their complex and stable nature .

Catalysis

It has been utilized as a catalyst in chemical reactions, which is an essential process in both research and industrial applications to accelerate chemical reactions without being consumed .

Tautomeric Forms Research

The study of its tautomeric forms, the 1H- and 2H-isomers, provides valuable insights into the stability and reactivity of pharmaceuticals and other chemical compounds .

Material Safety Data Sheets (MSDS)

It is also referenced in material safety data sheets (MSDS) for handling, storage, and safety measures in laboratory and industrial settings .

Synthetic Strategies

Researchers have systematized methods for the synthesis of derivatives based on this compound, considering their advantages and drawbacks, which is important for developing efficient synthetic routes .

[Discovery of pyrazolo 3,4- - RSC Publishing [An efficient Synthesis and Photophysical Properties of 1H-pyrazolo-3,4 … [A new and straightforward route to synthesize novel pyrazolo3,4-b … 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications 3-Chloro-1H-pyrazolo 3,4-b pyridine AldrichCPR 117007-51-9 - MilliporeSigma Methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives …

Mecanismo De Acción

While the specific mechanism of action for “3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde” is not mentioned in the search results, pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activities to inhibit TRKA . TRKA is associated with the proliferation and differentiation of cells, and its continuous activation and overexpression cause cancer .

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-2H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-6-5-1-4(3-12)2-9-7(5)11-10-6/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYVXXHBRGOOQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B1402845.png)

![2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402849.png)

![5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B1402851.png)

![3-Benzothiazol-6-yl-5-[2-(5-methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402854.png)

![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid](/img/structure/B1402855.png)

![3-(3,5-Dichloro-4-hydroxy-phenyl)-5-[2-(5-methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402858.png)

![2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402859.png)